molecular formula C22H16O5 B13903505 Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate CAS No. 72616-76-3

Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate

Cat. No.: B13903505
CAS No.: 72616-76-3
M. Wt: 360.4 g/mol
InChI Key: QYWVDKQDWYTJNX-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate is a chemical compound that belongs to the xanthene dye family. It is known for its vibrant color and is used in various scientific and industrial applications. The compound has a molecular formula of C22H16O5 and a molecular weight of 360.36 g/mol .

Biological Activity

Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate is an organic compound notable for its unique structural characteristics and significant biological activity. This compound is derived from the esterification of 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid with ethanol, resulting in a molecular formula of C18H16O5 and a molecular weight of approximately 296.32 g/mol. Its biological properties are primarily attributed to its fluorescent characteristics, which have been explored for various applications in biological imaging and cellular studies.

Structure and Synthesis

The compound features a xanthene moiety, including hydroxyl and carbonyl groups that contribute to its reactivity. The synthesis typically involves multi-step processes, often utilizing oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride under controlled conditions to enhance selectivity and yield.

Fluorescence and Imaging Applications

This compound exhibits significant fluorescence, allowing it to absorb and emit light at specific wavelengths. This property makes it particularly useful in:

  • Biological Imaging : The compound is employed in fluorescence microscopy to track cellular processes and interactions.
  • Cellular Studies : Its selective binding to biomolecules enhances its utility in studying membrane dynamics and cellular uptake mechanisms.

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in biomedical applications as they help mitigate oxidative stress, which is implicated in various diseases. The compound's ability to scavenge free radicals could provide therapeutic benefits.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other xanthene derivatives:

Compound Name Structural Features Unique Aspects
This compoundHydroxyl and carbonyl groupsFluorescent properties
2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acidContains a hydroxyl and carbonyl groupNo ester functionality
Rhodamine 123Xanthene core with additional nitrogenStronger fluorescence properties
Hydroxyphenyl fluoresceinSimilar xanthene structureExtensively used as a fluorescent marker
Eosin YContains bromine substituentsStrongly used in histology

This compound stands out due to its ethyl ester group, enhancing hydrophobicity, which facilitates better integration into lipid environments. This property is advantageous for biological studies involving cell membranes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Fluorescence Microscopy : Research demonstrated that this compound can effectively label lipid membranes, allowing researchers to visualize membrane dynamics in live cells.
  • Antioxidant Studies : In vitro assays indicated that the compound exhibits significant scavenging activity against reactive oxygen species (ROS), suggesting potential applications in oxidative stress-related conditions.
  • Cell Interaction Studies : Investigations into the interactions of this compound with cellular components revealed its ability to enhance cellular uptake of therapeutic agents, making it a candidate for drug delivery systems.

Properties

CAS No.

72616-76-3

Molecular Formula

C22H16O5

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate

InChI

InChI=1S/C22H16O5/c1-2-26-22(25)16-6-4-3-5-15(16)21-17-9-7-13(23)11-19(17)27-20-12-14(24)8-10-18(20)21/h3-12,23H,2H2,1H3

InChI Key

QYWVDKQDWYTJNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Origin of Product

United States

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